molecular formula C11H15NO B12959883 3-(p-Tolyloxy)cyclobutanamine CAS No. 1631027-10-5

3-(p-Tolyloxy)cyclobutanamine

Cat. No.: B12959883
CAS No.: 1631027-10-5
M. Wt: 177.24 g/mol
InChI Key: YMNVFTIVKLYQAI-UHFFFAOYSA-N
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Description

3-(p-Tolyloxy)cyclobutanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It consists of a cyclobutane ring substituted with an amine group and a p-tolyloxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyloxy)cyclobutanamine can be achieved through several methods. One common approach involves the Mannich reaction, where 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol reacts with formaldehyde and secondary amines at 45-50°C for 3-4 hours, yielding aminomethoxy derivatives . Another method involves the one-pot multicomponent reaction of phenol, malononitrile, and aldehyde in the presence of a ZnO2/methanol-water system under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyloxy)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine and p-tolyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various aminomethoxy derivatives, oxides, and substituted cyclobutanamines, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(p-Tolyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the p-tolyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyloxy)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1631027-10-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(4-methylphenoxy)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11/h2-5,9,11H,6-7,12H2,1H3

InChI Key

YMNVFTIVKLYQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(C2)N

Origin of Product

United States

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